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Compound of Interest

Compound Name: TNP-ATP (triethylammonium salt)

Cat. No.: B10775053

Get Quote

An In-depth Technical Guide on 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-

ATP) as a Fluorescent Analog of Adenosine Triphosphate for Researchers, Scientists, and

Drug Development Professionals.

Introduction
2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of

adenosine triphosphate (ATP) that has become an indispensable tool in biochemistry and

pharmacology.[1][2] For over five decades, researchers have utilized TNP-ATP to investigate

the interactions between ATP and a vast array of proteins, including kinases, ATPases, and ion

channels.[1][2] Its utility stems from the environmentally sensitive fluorescence of the

trinitrophenyl (TNP) moiety, which is attached to the ribose sugar of ATP.[1] This guide provides

a comprehensive overview of the properties of TNP-ATP, detailed experimental protocols for its

use, and a summary of key quantitative data to facilitate its application in research and drug

discovery.

When TNP-ATP is in an aqueous solution, its fluorescence is relatively weak.[2] However, upon

binding to the ATP-binding pocket of a protein, the fluorescence intensity of TNP-ATP often

increases significantly, and the emission maximum undergoes a blue shift to shorter
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wavelengths.[1][3] These spectral changes provide a robust signal for monitoring ATP binding

and can be used to determine binding affinities, study enzyme kinetics, and screen for

inhibitors.[1][4]

Core Properties of TNP-ATP
The TNP fluorophore is derived from picric acid and is conjugated to the ribose moiety of ATP.

[1][2] This modification allows the molecule to retain its ability to interact with ATP-binding sites,

and in many cases, it can still be hydrolyzed by ATPases.[1] The key characteristics of TNP-

ATP are summarized below.

Photophysical Properties
The fluorescence of TNP-ATP is highly sensitive to the polarity and viscosity of its local

environment.[1][5] In aqueous solution at neutral pH, TNP-ATP exhibits two absorption maxima

at approximately 408 nm and 470 nm, with a fluorescence emission maximum around 561 nm.

[1][2] Upon binding to a protein, the environment of the TNP group becomes more hydrophobic,

leading to an increase in fluorescence quantum yield and a blue shift in the emission

wavelength, typically to the 530-560 nm range.[2][4]

Property
Value (in aqueous
solution)

Value (protein-
bound)

Reference

Excitation Maxima

(λex)
408 nm, 470 nm ~403-410 nm [1][2][6]

Emission Maximum

(λem)
~561 nm

~538-547 nm (blue-

shifted)
[1][2][6]

Fluorescence Intensity Low 3 to 5-fold increase [3]

Chemical and Binding Properties
TNP-ATP is a competitive antagonist for certain receptors, notably the P2X receptor family,

where it can exhibit high affinity.[7][8] It is important to note that the TNP moiety can sometimes

enhance the binding affinity of the analog for a protein compared to ATP itself.[1] This

characteristic should be considered when interpreting quantitative binding data. The

absorbance of TNP-ATP is also pH-sensitive, with absorbance increasing with higher pH.[1]
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Key Applications and Experimental Protocols
TNP-ATP is a versatile tool with a broad range of applications in studying ATP-binding proteins.

The following sections provide detailed protocols for some of the most common experimental

uses.

Determination of Binding Affinity (Kd)
A primary application of TNP-ATP is to determine the dissociation constant (Kd) of its

interaction with a protein. This is typically achieved by titrating a fixed concentration of the

protein with increasing concentrations of TNP-ATP and monitoring the change in fluorescence.

Experimental Protocol: Cuvette-Based Titration

Preparation of Reagents:

Prepare a stock solution of TNP-ATP (e.g., 6.4 mM) in double-distilled water and adjust

the pH to 7.0.[3][4]

Prepare a buffered solution for the assay (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl).[4]

Prepare a stock solution of the protein of interest at a known concentration.

Instrumentation Setup:

Use a spectrofluorometer equipped with a magnetic stirrer.[3]

Set the excitation wavelength to 410 nm and the emission wavelength to scan from 500

nm to 600 nm.[3][9]

Measurement:

To a cuvette, add 2 mL of the assay buffer and a magnetic stir bar.[3]

Add the protein of interest to the cuvette to a final concentration in the low micromolar

range (e.g., 1-4 µM).[3]

Sequentially add small aliquots of the TNP-ATP stock solution to the cuvette.
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After each addition, allow the system to equilibrate with gentle stirring and record the

fluorescence emission spectrum.[3]

As a control, perform a parallel titration of TNP-ATP into the buffer without the protein to

correct for background fluorescence.

Data Analysis:

Subtract the background fluorescence from the experimental values.

Plot the change in fluorescence intensity at the emission maximum (e.g., 540 nm) as a

function of the TNP-ATP concentration.

Fit the resulting saturation curve to a suitable binding isotherm (e.g., a one-site binding

model) to determine the Kd.

Click to download full resolution via product page

High-Throughput Screening (HTS) for Inhibitors
TNP-ATP is well-suited for high-throughput screening of compound libraries to identify

inhibitors of ATP-binding proteins. This is typically performed in a microplate format.

Experimental Protocol: Microplate-Based Displacement Assay

Preparation of Reagents:

Prepare assay buffer, TNP-ATP stock solution, and protein stock solution as described

above.

Dissolve library compounds in a suitable solvent (e.g., DMSO).

Assay Setup:

In a microplate, add the protein and TNP-ATP to achieve a pre-equilibrated complex that

gives a high fluorescence signal.
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Add library compounds to the wells. Include controls with a known inhibitor (e.g.,

unlabeled ATP) and a vehicle control (e.g., DMSO).[4]

Measurement:

Use a microplate reader with fluorescence capabilities.

Set the excitation filter to ~400 nm and the emission filter to ~540 nm.[4]

Incubate the plate with gentle shaking before reading the fluorescence.[4]

Data Analysis:

A decrease in fluorescence intensity indicates that the compound has displaced TNP-ATP

from the protein's binding site.

Calculate the percent inhibition for each compound relative to the controls.

Promising "hits" can be further characterized by determining their IC50 or Ki values.

Investigating P2X Receptor Antagonism
TNP-ATP is a potent antagonist of several P2X receptor subtypes and can be used to study

their pharmacology.[7][8]

Experimental Protocol: Electrophysiology or Calcium Imaging

Cell Preparation:

Use cells expressing the P2X receptor of interest (e.g., recombinant cell lines or primary

neurons).

Measurement:

For electrophysiology, use techniques like whole-cell patch-clamp to measure ion channel

currents evoked by a P2X receptor agonist (e.g., α,β-methylene ATP).[8]

For calcium imaging, load cells with a calcium-sensitive dye and measure changes in

intracellular calcium in response to agonist application.
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Apply the P2X agonist in the presence and absence of varying concentrations of TNP-

ATP.

Data Analysis:

Determine the inhibitory effect of TNP-ATP on the agonist-evoked response.

Calculate the IC50 value for TNP-ATP antagonism.

Schild analysis can be used to determine if the antagonism is competitive.[8]

Click to download full resolution via product page

Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of TNP-ATP with

various proteins.

Dissociation Constants (Kd) of TNP-ATP for Various
Proteins

Protein Kd (µM) Comments Reference

Selenophosphate

Synthetase (SPS)
See Table 1 in[1]

Binds with high

affinity.
[1]

Pyruvate Carboxylase

(PC)
See Table 1 in[1] [1]

CASK (pseudokinase) 563 Weak affinity. [9]

STRADα

(pseudokinase)
1.1

Binds with higher

affinity than ATP.
[9]

PhoQ catalytic domain

(PhoQcat)
~150

Titration of PhoQcat

into TNP-ATP.
[4]
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Inhibition Constants (IC50) of TNP-ATP for P2X
Receptors

P2X Receptor
Subtype

IC50 (nM) Comments Reference

P2X1 6 Potent antagonist. [6]

P2X3 0.9 Potent antagonist. [6]

P2X2/3 3-7 Potent antagonist. [6][8]

P2X2 2000 Lower potency. [6]

P2X4 15200 Lower potency. [6]

P2X7 >30000 Very low potency. [6]

FRET Applications
TNP-ATP can also serve as an acceptor molecule in Förster Resonance Energy Transfer

(FRET) experiments.[1][2] When paired with a suitable donor fluorophore, such as Mant-ATP,

FRET can be used to measure distances and conformational changes within proteins.[10] For

instance, FRET studies have been used to determine the distance between the active site and

other specific sites on the myosin head.[10]

Limitations and Considerations
While TNP-ATP is a powerful tool, it is essential to be aware of its limitations. The presence of

the bulky TNP group means that the binding affinity and kinetics of TNP-ATP may differ from

those of native ATP.[3] In some cases, the TNP moiety itself can interact with the protein,

leading to enhanced binding affinity that may not reflect the true affinity for ATP.[1] Therefore, it

is often advisable to confirm key findings using complementary methods, such as competition

assays with unlabeled ATP.[1] Additionally, the fluorescence of TNP-ATP is sensitive to pH and

salt concentrations, which should be carefully controlled in experiments.[1][11]

Conclusion
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TNP-ATP remains a cornerstone fluorescent probe for studying ATP-protein interactions. Its

environmentally sensitive fluorescence provides a versatile and robust readout for a wide range

of applications, from fundamental enzymology to high-throughput drug screening. By

understanding its properties and employing the detailed protocols outlined in this guide,

researchers can effectively leverage TNP-ATP to gain valuable insights into the roles of ATP in

biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10775053/docs#the-fluorescent-probe-tnp-atp-a-
technical-guide-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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